molecular formula C7H14ClNO4 B13472373 rac-methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride

rac-methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B13472373
M. Wt: 211.64 g/mol
InChI Key: PQOPORKUNBJQBT-VOLNJMMDSA-N
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Description

rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO4·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the piperidine ring.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure the desired stereochemistry.

    Catalysts: Using catalysts to increase the reaction rate and yield.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can regenerate the original dihydroxy compound.

Scientific Research Applications

rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and the piperidine ring play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride
  • rac-Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate hydrochloride

Uniqueness

rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

methyl (3R,4S)-3,4-dihydroxypiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-12-6(10)7(11)4-8-3-2-5(7)9;/h5,8-9,11H,2-4H2,1H3;1H/t5-,7+;/m0./s1

InChI Key

PQOPORKUNBJQBT-VOLNJMMDSA-N

Isomeric SMILES

COC(=O)[C@]1(CNCC[C@@H]1O)O.Cl

Canonical SMILES

COC(=O)C1(CNCCC1O)O.Cl

Origin of Product

United States

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